molecular formula C25H25NO9 B11051276 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B11051276
M. Wt: 483.5 g/mol
InChI Key: NUFULBAISIGVPX-UHFFFAOYSA-N
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Description

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The process may include:

    Formation of the benzodioxole ring: This step involves the reaction of catechol with methoxy-substituted benzaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the pyranone ring: The pyranone ring can be synthesized through the condensation of a suitable aldehyde with a diketone in the presence of a base.

    Coupling reactions: The benzodioxole and pyranone intermediates are then coupled using a suitable linker, such as a propanamide group, through amide bond formation.

    Final modifications: The final compound is obtained by introducing the methoxyphenyl group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines and thiols.

Major Products

    Oxidation products: Quinones, carboxylic acids, or aldehydes.

    Reduction products: Alcohols or alkanes.

    Substitution products: Various substituted aromatic compounds with different functional groups.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, exploring new synthetic methodologies, and developing novel materials with specific properties.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features may also make it a candidate for drug development and pharmacological studies.

Medicine

Potential medicinal applications include its use as a lead compound for developing new therapeutic agents targeting specific diseases or conditions. Its ability to interact with biological targets can be explored for designing drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers, coatings, and catalysts. Its chemical properties may also make it suitable for applications in electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-N-phenylpropanamide
  • 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-hydroxyphenyl)propanamide
  • 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-ethoxyphenyl)propanamide

Uniqueness

The uniqueness of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)propanamide lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Its methoxy, hydroxy, and pyranone groups provide unique reactivity and binding properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H25NO9

Molecular Weight

483.5 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C25H25NO9/c1-13-9-18(27)21(25(29)35-13)16(11-20(28)26-14-5-7-15(30-2)8-6-14)17-10-19(31-3)23-24(22(17)32-4)34-12-33-23/h5-10,16,27H,11-12H2,1-4H3,(H,26,28)

InChI Key

NUFULBAISIGVPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC)O

Origin of Product

United States

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